3-(Phenylsulfanyl)heptan-2-one
Description
3-(Phenylsulfanyl)heptan-2-one is a bicyclic ketone derivative characterized by a bicyclo[2.2.1]heptan-2-one core substituted with a phenylsulfanyl group at the 3-position. Its synthesis typically involves the condensation of camphor derivatives (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) with thiophenol or substituted thiols under controlled conditions .
The phenylsulfanyl group introduces steric bulk and electron-withdrawing effects, which influence the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
62870-24-0 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-phenylsulfanylheptan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-13(11(2)14)15-12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
OWYODDMQOYKUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)heptan-2-one typically involves the reaction of heptan-2-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the heptan-2-one molecule. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)heptan-2-one can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted heptan-2-one derivatives
Scientific Research Applications
3-(Phenylsulfanyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)heptan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its phenylsulfanyl and ketone groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptan-2-one Derivatives
Bicycloheptan-2-one derivatives share the same rigid bicyclic framework but differ in substituents, leading to distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., the fluorophenylsulfonamide derivative) exhibit enhanced bioavailability and target binding due to fluorine’s electronegativity, as seen in other fluorinated pharmaceuticals .
- Applications : Benzylidene-substituted derivatives (e.g., 4-methylbenzylidene camphor) are used in UV protection, highlighting the role of aromatic substituents in photostability .
Functional Group Comparisons
- Sulfanyl vs. Sulfonamide : The phenylsulfanyl group (-SPh) is less polar than sulfonamide (-SO₂NH₂), leading to differences in solubility. Sulfonamide derivatives (e.g., ) are more water-soluble, favoring pharmaceutical applications .
- Ketone vs. Oxime : Bicycloheptan-2-one oxime derivatives (e.g., 1,7,7-trimethyl-O-substituted oximes) exhibit altered reactivity, enabling applications in asymmetric catalysis .
Research Findings and Data
Physicochemical Properties
- Boiling Point/Melting Point : Bicycloheptan-2-one derivatives generally have higher melting points than linear ketones due to their rigid bicyclic structure. For example, 4-methylbenzylidene camphor is a solid at room temperature (mp: ~150°C) , while linear 3-(Hydroxymethyl)heptan-2-one is likely liquid.
- Solubility : Sulfanyl-substituted derivatives are more lipophilic than sulfonamide or hydroxylated analogs, impacting their biodistribution .
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